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Monotherapy vs. Combination Therapy Efficacy Data

The table below summarizes key efficacy findings for defactinib from recent preclinical and clinical studies.

Cancer Therapy Experimental Model / Patient Key Efficacy Source /
Type Regimen Population Findings Citation

| Various Solid Tumors (incl. LGSOC, NSCLC) | Defactinib + Avutometinib (RAF-MEK clamp) | Phase 1
clinical trial (FRAME); patients with advanced solid tumors [1] | « ORR: 42.3% (11/26) in LGSOC -
Median PFS: 20.1 months in LGSOC ¢ Tolerable safety profile with intermittent dosing [1] | [1] | |
Adrenocortical Carcinoma (ACC) | Defactinib + Mitotane | Preclinical study (in vitro, xenografts);
H295R, SW13, HAC15 cell lines [2] [3] | « Effective anti-tumeor activity in vitro * Significantly reduced
tumor volume & number of macrometastases in vivo vs. mitotane/control * No observed toxicity or drug-
drug interactions in vivo [2] [3] | [2] [3] | | Uveal Melanoma (UM) | Defactinib + MEK inhibitor or PKC
inhibitor | Preclinical study (in vitro, PDX); panel of UM cell lines [4] | * Highly synergistic reduction in
cell viability & induction of apoptosis * Remarkable in vivo activity in UM patient-derived xenografts [4] |
[4] | | General Solid Tumors | Defactinib Monotherapy | Early-phase clinical trials (as referenced in later

studies) | Limited efficacy when used as a single agent [3] [1] | [3] [1] |
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Detailed Experimental Protocols

For your experimental planning, here are the detailed methodologies from the key studies cited above.

e FRAME Phase 1 Clinical Trial (Defactinib + Avutometinib) [1]

o Study Design: First-in-human, phase 1 trial with dose escalation and expansion cohorts.

o Dosing Schedule (RP2D): 28-day cycle with avutometinib 3.2 mg orally, once daily, twice
weekly and defactinib 200 mg orally, twice daily, 7 days a week. Both drugs were
administered on a 3 weeks on, 1 week off schedule.

o Endpoints: Primary endpoint was to determine the recommended phase 2 dose (RP2D).
Secondary endpoints included safety, pharmacokinetics/pharmacodynamics (PK/PD), and
preliminary efficacy (objective response rate ORR, progression-free survival PFS).

o PKIPD Analysis: Blood samples were collected for drug concentration. Paired tumor biopsies
were analyzed for target engagement (p-MEK, p-ERK, p-FAK).

¢ Preclinical Study in Adrenocortical Carcinoma (Defactinib + Mitotane) [2] [3]

o In Vitro Models: Used H295R, SW13, and mitotane-sensitivelresistant HAC15
adrenocortical carcinoma cell lines.

o Assays: Conducted functional assays (cell viability, proliferation), transcriptomic profiling (RNA
sequencing), and grew cells in 2D monolayers and 3D Matrigel-scaffolded cultures.

o In Vivo Models: Used xenograft models in mice. Drug interactions were assessed using NMR,
and toxicity was monitored in vivo.

o Data Analysis: Gene set enrichment analysis (GSEA) of sequencing data identified
dysregulation of focal adhesion pathways. Tumor volume and metastasis were quantified in
xenografts.

e Preclinical Study in Uveal Melanoma (Defactinib Combinations) [4]

o In Vitro Screening: A panel of UM cell lines was treated with defactinib and other inhibitors
(MEK, PKC) in a 6x6 matrix dilution design.

o Viability & Apoptosis: Cell viability was measured using MTT assay after 5 days of
treatment. Synergy was calculated based on the combination's synergistic potential. Apoptosis
was assessed using Caspase-Glo 3/7 assay.

o In Vivo Validation: Efficacy of synergistic combinations was confirmed in UM patient-derived
xenograft (PDX) models.

o Immunoblotting: Protein extracts from treated cells were analyzed by Western blot for
markers like pERK, pFAK, and cleaved PARP to confirm pathway inhibition.
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Mechanism of Action & Signaling Pathways

The efficacy of defactinib combinations stems from targeting complementary survival pathways in cancer

cells. The diagram below illustrates the key signaling pathways and where defactinib and its combination

partners act.
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The rationales for these combinations are well-supported:
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e Dual Pathway Inhibition: Defactinib combinations with MEK inhibitors (like avutometinib) or
PKC inhibitors simultaneously target the MAPK pathway and the FAKIYAP pathway [4] [1]. This
overcomes the adaptive resistance and pathway plasticity often seen with single-agent therapy.

e Enhanced Immunogenic Cell Death (ICD): Preclinical evidence suggests that FAK inhibitors can
enhance the immunogenic cell death induced by certain chemotherapies, potentially priming the
tumor microenvironment for better response to immunotherapy [5].

e Synergy in Specific Genetic Contexts: In cancers driven by specific mutations, such as
GNAQI/GNA11 in uveal melanoma, the non-canonical activation of YAP via FAK creates a strong
dependency, making the FAK/MEK combination particularly effective [4].

Key Takeaways for Research and Development

¢ Defactinib is primarily a combination agent based on current data, with limited single-agent
activity in advanced solid tumors.

¢ Intermittent dosing schedules are critical for managing tolerability in combinations, especially with
MEK inhibitors, without sacrificing efficacy [1].

e The most promising clinical results to date are in low-grade serous ovarian cancer (LGSOC), an
area of high unmet need, where the defactinib and avutometinib combination has achieved
Breakthrough Therapy designation [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b001669#defactinib-monotherapy-versus-combination-therapy-

efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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